5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile
Description
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a nitrile group at position 2 and a 4-methylpiperazine moiety at position 3. This compound is structurally related to kinase inhibitors, particularly CHK1 (Checkpoint Kinase 1) inhibitors, where the pyrazine-carbonitrile scaffold is critical for ATP-binding site interactions .
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-8-12-9(6-11)7-13-10/h7-8H,2-5H2,1H3 |
InChI Key |
SGYFDIQCUIWHGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(N=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile typically involves the reaction of 2-cyanopyrazine with 4-methylpiperazine under specific conditions. One common method involves the use of a catalyst such as iron phosphate in a vapor phase catalytic ammoxidation process . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Analogues
CCT245737
- Structure: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile.
- Key Features: Replaces the 4-methylpiperazine with a morpholine-methylamino group. Retains the pyrazine-2-carbonitrile core. Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Activity : Potent CHK1 inhibitor (IC₅₀ = 1.2 nM) with high selectivity due to interactions with Glu85, Cys87 (hinge region), and Lys38 (nitrile binding) .
- Pharmacokinetics : Oral bioavailability driven by optimized lipophilicity (clogP = 2.5) and salt-bridge formation via the morpholine nitrogen .
Prexasertib (LY-2606368)
- Structure: 5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile.
- Key Features :
- Pyrazole-phenyl ether substituent at position 4.
- Nitrile and pyrazine core retained.
- Activity : Dual CHK1/CHK2 inhibitor (CHK1 IC₅₀ = 0.9 nM) with in vivo efficacy in potentiating DNA-damaging chemotherapies. The bulky aryl group enhances target affinity but reduces solubility .
- Pharmacokinetics: Requires salt formation (e.g., lactate monohydrate) for improved solubility (>20 mg/mL at pH 2.46) .
YM7
- Structure: 5-({6-[(Piperidin-4-ylmethyl)amino]pyrimidin-4-yl}amino)pyrazine-2-carbonitrile.
- Key Features :
- Pyrimidine-piperidine substituent at position 5.
- Flexible piperidine linker enables diverse hydrogen-bonding interactions.
- The pyrimidine group may engage in π-stacking with hydrophobic kinase pockets .
6-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile
- Structure : Differs in substituent position (6 vs. 5).
- Key Features :
Structural-Activity Relationship (SAR) Analysis
| Compound | Substituent (Position 5) | Core Structure | Target | Key Interactions |
|---|---|---|---|---|
| Target Compound | 4-Methylpiperazine | Pyrazine-2-carbonitrile | CHK1 (pred.) | H-bond (nitrile-Lys38), piperazine solubility |
| CCT245737 | Morpholine-methylamino | Pyrazine-2-carbonitrile | CHK1 | H-bonds (Glu85, Cys87), salt bridge (Glu91) |
| Prexasertib | Pyrazole-phenyl ether | Pyrazine-2-carbonitrile | CHK1/CHK2 | Hydrophobic (aryl), H-bond (nitrile) |
| YM7 | Pyrimidine-piperidine | Pyrazine-2-carbonitrile | CHK1 | π-Stacking (pyrimidine), H-bond (piperidine) |
Pharmacokinetic and Solubility Comparisons
Key Research Findings
- Nitrogen Basicity : Piperazine and morpholine substituents improve solubility but may increase hERG inhibition risk if overly basic (e.g., CCT245737’s morpholine reduces hERG liability compared to piperazine analogs) .
- Substituent Position : 5-Substitution optimizes steric alignment in CHK1’s ATP pocket, while 6-substitution (e.g., 6-(4-methylpiperazinyl)) disrupts key interactions .
- Nitrile Role : The nitrile group is critical for binding Lys38 in CHK1, as seen in CCT245737 and Prexasertib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
